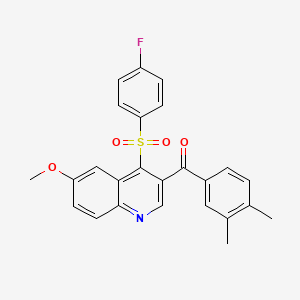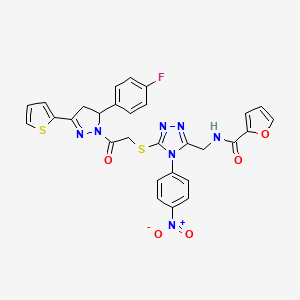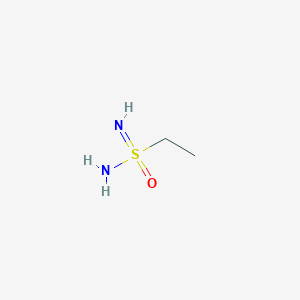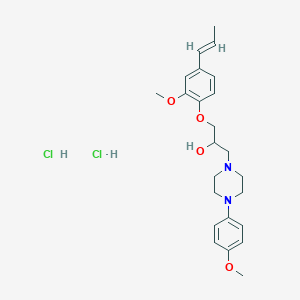![molecular formula C21H19F3N2O2S B2519550 4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid CAS No. 664994-28-9](/img/structure/B2519550.png)
4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-({[3-Cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid is an organic compound with a complex structure, featuring multiple functional groups that make it of significant interest in various scientific research fields. This compound consists of a benzoic acid moiety linked via a thioether bond to a substituted tetrahydroquinoline ring, which is further modified with cyano and trifluoromethyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Initial Steps: : The synthesis typically begins with the preparation of the tetrahydroquinoline intermediate. This involves a multi-step process starting from commercially available materials. A common approach is the Povarov reaction, which couples aniline with aldehydes and alkenes in the presence of an acid catalyst to form the tetrahydroquinoline scaffold.
Functional Group Introduction: : The cyano and trifluoromethyl groups can be introduced via nucleophilic substitution and electrophilic addition reactions, respectively. These steps require carefully controlled conditions to ensure high yields and minimal by-products.
Thioether Formation: : The sulfur linkage is introduced by a nucleophilic substitution reaction between the tetrahydroquinoline derivative and a chloromethylbenzoic acid, often conducted in polar aprotic solvents like DMF or DMSO under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial-scale production involves optimizing each step to maximize yield and minimize waste. Continuous flow reactors are sometimes used to enhance reaction efficiency and consistency. The use of green chemistry principles, such as solvent recycling and waste minimization, is also crucial in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, especially at the sulfur atom, potentially forming sulfoxides and sulfones.
Reduction: : Reduction reactions can target the cyano group, converting it to amine derivatives under catalytic hydrogenation conditions.
Substitution: : The benzoic acid moiety and the tetrahydroquinoline ring can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: : Common reducing agents are lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) under hydrogen gas.
Substitution: : Reagents like sodium hydride (NaH) and alkyl halides for nucleophilic substitution, and Lewis acids for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Amine derivatives.
Substitution: : Variously substituted derivatives depending on the reactants used.
Applications De Recherche Scientifique
This compound has diverse applications across multiple fields:
Chemistry: : It serves as a versatile intermediate in organic synthesis, particularly in the development of new pharmacologically active molecules.
Biology: : The compound's ability to interact with biological macromolecules makes it a candidate for studying enzyme inhibition and protein-ligand interactions.
Industry: : In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers and agrochemicals, leveraging its complex functionality to enhance material properties.
Mécanisme D'action
The mechanism of action is highly dependent on the specific context of its application:
Molecular Targets: : It may interact with enzymes, receptors, and other proteins, modulating their activity. For example, the cyano group can form strong interactions with amino acid residues, influencing protein binding.
Pathways Involved: : The compound can affect various biochemical pathways, such as those involved in signal transduction and metabolic regulation, depending on its binding targets and cellular context.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-({[3-Cyano-6-ethylquinolin-2-yl]sulfanyl}methyl)benzoic acid: : Lacks the tetrahydro structure, potentially altering its bioactivity and chemical reactivity.
4-({[3-Cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid: : Similar but without the ethyl group, which may affect its physical properties and interactions.
4-({[3-Cyano-6-ethyl-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}methyl)benzoic acid: : Missing the trifluoromethyl group, impacting its lipophilicity and metabolic stability.
Uniqueness
The combination of the cyano, ethyl, and trifluoromethyl groups in the tetrahydroquinoline ring, linked via a thioether to benzoic acid, confers unique physical, chemical, and biological properties. These include enhanced lipophilicity, metabolic stability, and potential for specific enzyme interactions, making it a valuable compound for diverse research applications.
Propriétés
IUPAC Name |
4-[[3-cyano-6-ethyl-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanylmethyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c1-2-12-5-8-17-15(9-12)18(21(22,23)24)16(10-25)19(26-17)29-11-13-3-6-14(7-4-13)20(27)28/h3-4,6-7,12H,2,5,8-9,11H2,1H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQNPTIDRDWMJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)C(=O)O)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-(8-methoxy-4-oxo-2-thioxo-1,2,4,5-tetrahydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(4-methylbenzyl)pentanamide](/img/new.no-structure.jpg)

![7-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2519471.png)
![5-Methyl-2-(2,2,2-trifluoroacetyl)-3,4-dihydro-1H-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2519475.png)
![3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one](/img/structure/B2519476.png)

![6-chloro-N-{2-[(2,5-difluorophenyl)methyl]-3-hydroxypropyl}pyridine-3-carboxamide](/img/structure/B2519478.png)


![7-[(4-Hydroxyanilino)methyl]-1H-1,8-naphthyridin-2-one;hydrochloride](/img/structure/B2519484.png)

![3,4-dimethoxy-N-[(5E)-6-methyl-10,13-dioxa-4-thia-6-azatricyclo[7.4.0.0^{3,7}]trideca-1,3(7),8-trien-5-ylidene]benzamide](/img/structure/B2519486.png)
![N-[(1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl]-N'-(pyridin-3-yl)ethanediamide](/img/structure/B2519487.png)
![4-({1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]azetidin-3-yl}oxy)pyridine](/img/structure/B2519489.png)
